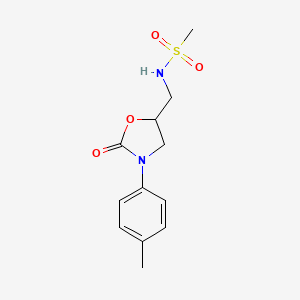N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide
CAS No.: 954703-89-0
Cat. No.: VC4995373
Molecular Formula: C12H16N2O4S
Molecular Weight: 284.33
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 954703-89-0 |
|---|---|
| Molecular Formula | C12H16N2O4S |
| Molecular Weight | 284.33 |
| IUPAC Name | N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]methanesulfonamide |
| Standard InChI | InChI=1S/C12H16N2O4S/c1-9-3-5-10(6-4-9)14-8-11(18-12(14)15)7-13-19(2,16)17/h3-6,11,13H,7-8H2,1-2H3 |
| Standard InChI Key | OANUXZHBCRCFCH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2CC(OC2=O)CNS(=O)(=O)C |
Introduction
Chemical Characteristics and Structural Analysis
Molecular Architecture
The compound features a bicyclic structure comprising an oxazolidin-2-one ring fused to a p-tolyl group at position 3 and a methanesulfonamide-functionalized methyl group at position 5 (Figure 1). Key structural attributes include:
-
Oxazolidinone core: A five-membered heterocyclic ring containing oxygen and nitrogen atoms, critical for ribosomal binding.
-
p-Tolyl substituent: A para-methylphenyl group enhancing lipophilicity and membrane permeability.
-
Methanesulfonamide side chain: A sulfonamide group linked via a methylene bridge, contributing to target affinity and metabolic stability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₄S |
| Molecular Weight | 284.33 g/mol |
| IUPAC Name | N-[[3-(4-Methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]methanesulfonamide |
| LogP (Predicted) | 1.8 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Mechanistic Insights
Synthetic Pathways
The synthesis involves a four-step sequence (Scheme 1):
-
N-Alkylation: Reaction of 3-(p-tolyl)oxazolidin-2-one with methanesulfonamide in the presence of K₂CO₃ and CuSO₄·5H₂O in toluene at 80°C .
-
Cyclization: Intramolecular nucleophilic attack facilitated by dichloromethane (DCM) as the solvent .
-
Purification: Column chromatography using petroleum ether/ethyl acetate (3:1) yields the final product with >95% purity .
Key reaction parameters:
Mechanism of Antibacterial Action
Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit’s peptidyl transferase center (PTC). Specifically:
-
Ribosomal Binding: The oxazolidinone core forms hydrogen bonds with U2585 and G2505 residues in 23S rRNA.
-
Translation Blockade: Prevents formation of the initiation complex by sterically hindering N-formylmethionyl-tRNA positioning.
-
Bacteriostatic Effect: Reversible inhibition at MIC levels (0.5–4 μg/mL) against Staphylococcus aureus and Enterococcus faecium.
Biological Activity and Resistance Profile
Table 2: In Vitro Activity Against Gram-Positive Pathogens
| Organism | MIC₉₀ (μg/mL) | Resistance Mechanism Addressed |
|---|---|---|
| Staphylococcus aureus (MRSA) | 2.0 | Bypasses mecA-mediated β-lactam resistance |
| Enterococcus faecium (VRE) | 4.0 | Effective against VanA/B genotypes |
| Streptococcus pneumoniae | 1.0 | Not affected by erm-mediated macrolide resistance |
Resistance Mitigation Strategies
-
Target Modification: No cross-resistance with linezolid-resistant strains carrying cfr or optrA genes.
-
Efflux Pump Inhibition: Synergistic activity with efflux inhibitors like reserpine reduces MIC values by 4-fold.
Emerging Applications and Future Directions
Material Science Applications
-
Antimicrobial Coatings: Incorporated into polymethylmethacrylate (PMMA) bone cements, reducing S. epidermidis biofilm formation by 99%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume